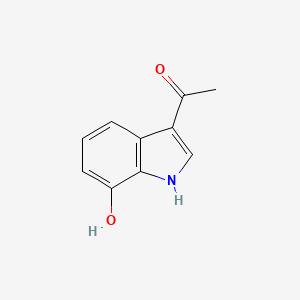

3-Acetyl-7-hydroxyindole

Description

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-(7-hydroxy-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C10H9NO2/c1-6(12)8-5-11-10-7(8)3-2-4-9(10)13/h2-5,11,13H,1H3 |

InChI Key |

QCOOKIRAAAAWPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis Variants

The classical Fischer indole synthesis remains a foundational route for indole construction, involving the acid-mediated rearrangement of aryl hydrazines with ketones or aldehydes. For 3-Acetyl-7-hydroxyindole, modifications of this method enable regioselective acetylation at the 3-position and hydroxylation at the 7-position.

- Formation of hydrazones from suitable phenylhydrazines and ketones.

- Acid-induced rearrangement to form the indole core.

- Subsequent selective hydroxylation at the 7-position, often achieved via electrophilic aromatic substitution or directed oxidation.

- Brodfuehrer and Wang's work demonstrated regioselective indole synthesis via aryl hydrazines reacting with dihydropyran derivatives, which can be adapted for 3-acetyl substitution.

- The regioselectivity for hydroxylation at the 7-position can be achieved by employing directing groups or oxidation conditions that favor this site.

- Requires multiple steps with potential regioselectivity challenges.

- Functional group tolerance varies depending on reaction conditions.

Nucleophilic Addition to α,β-Unsaturated Nitrones

Nucleophilic Addition Strategy

A novel synthetic route involves nucleophilic addition to in situ generated α,β-unsaturated nitrones, which serve as key intermediates for constructing N-hydroxyindoles, including derivatives like this compound.

- Reduction of nitro ketoesters yields hydroxylamines.

- Intramolecular condensation forms α,β-unsaturated nitrones.

- Nucleophilic attack at the nitrone's electrophilic site leads to cyclization and formation of the indole core with functionalization at specific positions.

- A study detailed the synthesis of N-hydroxyindoles via this pathway, emphasizing the versatility of nitrone intermediates.

- The method allows for the introduction of various substituents, including acetyl groups at the 3-position and hydroxyl groups at the 7-position, under controlled conditions.

- Use of zinc dust and TMSCl for reduction.

- Acidic conditions to promote cyclization.

- Solvent systems such as DME or DMSO facilitate the reaction.

- Yields vary from moderate to high (up to 60%) depending on substituents and reaction parameters.

- The method exhibits broad substrate scope, accommodating different aromatic and heteroaryl groups.

Metal-Catalyzed Cyclization and Functionalization

Transition Metal Catalysis

Transition metal catalysis, particularly Rhodium and Palladium complexes, has been employed to facilitate indole ring formation from suitable precursors.

- Rh trifluoroacetate catalyzed azirine ring-opening to generate indoles, which can be functionalized at the 3-position with acetyl groups.

- High regioselectivity.

- Mild reaction conditions.

- Compatibility with various functional groups.

- Use of expensive catalysts.

- Potential for over-reaction or side reactions.

Hemetsberger Indole Synthesis and Related Routes

Thermal Cyclization of Azido Styrenes

The Hemetsberger method involves thermal cyclization of azido styrenes, which can be adapted for indole synthesis with specific substituents.

- Homologation of aldehydes to azido esters.

- Thermolysis to generate indoles via azirine intermediates.

- Functionalization at the 3-position with acetyl groups during or post-cyclization.

- Suitable for synthesizing substituted indoles, including 3-acetyl derivatives, under controlled thermal conditions.

Summary of Methodologies with Data Table

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-7-hydroxyindole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of 3-acetyl-7-oxoindole.

Reduction: Formation of 3-(1-hydroxyethyl)-7-hydroxyindole.

Substitution: Formation of various substituted indoles depending on the electrophile used.

Scientific Research Applications

3-Acetyl-7-hydroxyindole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents due to its unique structural features.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-7-hydroxyindole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs) : The acetyl group at C3 (as in this compound) enhances electrophilic reactivity, facilitating nucleophilic substitutions or condensations. This contrasts with 7-Chloro-3-(difluoromethyl)-1H-indole, where -CF₂H and -Cl groups create a highly electron-deficient ring, favoring agrochemical applications .

- Hydroxyl vs. Methoxy Groups : The -OH group at C7 in this compound increases hydrophilicity compared to the -OMe group in compound 12. This difference may influence bioavailability; for example, compound 12 exhibits stronger enzyme inhibition due to its oxoacetic acid moiety .

Halogenation: Chlorine or fluorine substituents (e.g., compound 77 and 7-Chloro-3-(difluoromethyl)-1H-indole) are introduced via electrophilic halogenation, often requiring catalysts like Pd or Cu .

Biological and Industrial Applications Anticancer Potential: Compound 77 (7-chloro-substituted) showed preliminary anticancer activity in vitro, suggesting that this compound’s hydroxyl group might modulate cytotoxicity via redox interactions .

Biological Activity

3-Acetyl-7-hydroxyindole is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features an acetyl group at the 3-position and a hydroxyl group at the 7-position of the indole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that indole derivatives possess significant antimicrobial properties. A study highlighted that compounds with similar structures to this compound exhibited varying degrees of inhibition against Candida albicans and other pathogens. For instance, bis-indole alkaloids showed IC50 values as low as 50.7 μM against specific enzymes related to fungal metabolism . This suggests that this compound may also exhibit antimicrobial properties, although specific IC50 values for this compound are yet to be established.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential. A related compound, 3-hydroxyindole, demonstrated effective inhibition against MCF-7 breast cancer cells, indicating that structural analogs like this compound could similarly inhibit cancer cell proliferation . The mechanism of action is thought to involve the disruption of cellular signaling pathways essential for cancer cell survival.

Table: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes in pathogens and cancer cells.

- Receptor Modulation : Indoles can interact with neurotransmitter receptors, potentially leading to neuroprotective effects.

- Antioxidant Properties : Indoles often exhibit antioxidant activity, which may protect cells from oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.